2-(5-Bromo-2-fluorophenyl)-N-methylacetamide
Description
2-(5-Bromo-2-fluorophenyl)-N-methylacetamide is an acetamide derivative featuring a 5-bromo-2-fluorophenyl substituent and an N-methyl group. The bromine atom at the 5-position and fluorine at the 2-position of the phenyl ring confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-12-9(13)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRNFSLTUICYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-N-methylacetamide typically involves the reaction of 5-bromo-2-fluoroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include N-oxide derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
2-(5-Bromo-2-fluorophenyl)-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the effects of halogenated phenyl compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Positional Isomerism of Halogens
- 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide (): The bromine at the 4-position of the phenyl ring and the pyridinyl group alter electron distribution compared to the 5-bromo-2-fluoro substitution in the target compound. Crystallographic data (R factor = 0.033) reveals planar amide groups and intermolecular hydrogen bonding, suggesting stable packing .
Functional Group Modifications
- 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide (): The nitro group is a strong electron-withdrawing substituent, reducing electron density on the aromatic ring compared to the fluorine in the target compound. This increases reactivity in electrophilic substitutions (Topological Polar Surface Area = 84.2 Ų) .
- 2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide (): The formyl and methoxy groups enhance polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents .
Physicochemical Properties
Key Research Findings
Halogen Effects : Bromine and fluorine substituents enhance electrophilic reactivity and metabolic stability, making the target compound a candidate for drug development .
Crystallographic Stability : Planar amide groups and hydrogen-bonding networks in analogs suggest that the target compound may form stable crystals suitable for X-ray analysis .
Synthetic Efficiency : Transition-metal catalysts (e.g., Sc) improve yields in acetamide synthesis, a strategy applicable to the target compound .
Biological Activity
2-(5-Bromo-2-fluorophenyl)-N-methylacetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique molecular structure. The presence of both a bromine and a fluorine substituent on the phenyl ring, combined with an amide functional group, suggests potential biological activities that could be explored for therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various research studies and findings.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₉BrFNO. Its structure includes:
- A bromo substituent at the 5-position.
- A fluoro substituent at the 2-position of the phenyl ring.
- An N-methylacetamide moiety.
This unique arrangement may influence its interactions with biological targets, potentially leading to various pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with multiple biological pathways. Although comprehensive studies are still ongoing, some potential areas of activity include:
- Anti-inflammatory Effects : Similar compounds have shown significant inhibition of COX-2 activity, suggesting that this compound may also exhibit anti-inflammatory properties. For instance, compounds with analogous structures have demonstrated IC50 values around 0.04 μmol against COX-2 .
- Antimicrobial Activity : The compound's potential as an antimicrobial agent is supported by its structural similarity to other compounds known for their inhibitory effects on pathogens such as Mycobacterium tuberculosis .
Comparative Analysis
To better understand the unique features of this compound, a comparison with related compounds is essential:
| Compound Name | Key Features |
|---|---|
| 2-Fluoroacetamide | Lacks bromine substituent; simpler structure. |
| 2-Bromoacetamide | Lacks fluorine substituent; different electronic properties. |
| N-Methylacetamide | Lacks phenyl ring; simpler amide structure without aromaticity. |
This comparison highlights how the unique combination of bromine and fluorine substituents contributes to the distinct properties of this compound, potentially enhancing its biological activity .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
